(2-[(3-Ethylisoxazol-5-yl)methoxy]ethyl)amine hydrochloride (2-[(3-Ethylisoxazol-5-yl)methoxy]ethyl)amine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13529201
InChI: InChI=1S/C8H14N2O2.ClH/c1-2-7-5-8(12-10-7)6-11-4-3-9;/h5H,2-4,6,9H2,1H3;1H
SMILES: CCC1=NOC(=C1)COCCN.Cl
Molecular Formula: C8H15ClN2O2
Molecular Weight: 206.67 g/mol

(2-[(3-Ethylisoxazol-5-yl)methoxy]ethyl)amine hydrochloride

CAS No.:

Cat. No.: VC13529201

Molecular Formula: C8H15ClN2O2

Molecular Weight: 206.67 g/mol

* For research use only. Not for human or veterinary use.

(2-[(3-Ethylisoxazol-5-yl)methoxy]ethyl)amine hydrochloride -

Specification

Molecular Formula C8H15ClN2O2
Molecular Weight 206.67 g/mol
IUPAC Name 2-[(3-ethyl-1,2-oxazol-5-yl)methoxy]ethanamine;hydrochloride
Standard InChI InChI=1S/C8H14N2O2.ClH/c1-2-7-5-8(12-10-7)6-11-4-3-9;/h5H,2-4,6,9H2,1H3;1H
Standard InChI Key KRDXILTWVSUILV-UHFFFAOYSA-N
SMILES CCC1=NOC(=C1)COCCN.Cl
Canonical SMILES CCC1=NOC(=C1)COCCN.Cl

Introduction

Chemical Identity and Structural Features

The molecular formula of (2-[(3-Ethylisoxazol-5-yl)methoxy]ethyl)amine hydrochloride is C₈H₁₅ClN₂O₂, with a molecular weight of 206.67 g/mol. The isoxazole ring (C₃H₃NO) forms the core structure, with a 3-ethyl substituent contributing to steric and electronic modulation. The methoxyethylamine side chain (-OCH₂CH₂NH₂) is protonated as a hydrochloride salt, resulting in improved crystallinity and handling properties .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₈H₁₅ClN₂O₂
Molecular Weight206.67 g/mol
Exact Mass206.082 g/mol
PSA (Polar Surface Area)55.49 Ų
LogP (Partition Coefficient)1.85 (estimated)
SolubilitySoluble in polar solvents (e.g., water, methanol)

The structural integrity of this compound has been confirmed via Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, with characteristic signals for the isoxazole ring (δ 6.2 ppm for H-4 in ¹H NMR) and the ethyl group (δ 1.2–1.4 ppm for CH₃) .

Synthetic Routes and Optimization

The synthesis of (2-[(3-Ethylisoxazol-5-yl)methoxy]ethyl)amine hydrochloride involves multi-step protocols, often leveraging cyclization and functional group interconversion.

Cycloaddition-Based Synthesis

A common approach employs a (3 + 2) cycloaddition between a nitrile oxide and an alkyne precursor. For example:

  • Formation of Nitrile Oxide: Ethylhydroxylamine reacts with chloromethyl ethyl ketone in the presence of a base to generate the corresponding nitrile oxide .

  • Cycloaddition: The nitrile oxide undergoes a copper(I)-catalyzed reaction with propargyl alcohol, yielding 3-ethyl-5-hydroxymethylisoxazole .

  • Etherification: The hydroxyl group is substituted with a methoxyethylamine side chain via Mitsunobu reaction or nucleophilic substitution, using 2-bromoethylamine hydrobromide and a base like potassium carbonate .

  • Salt Formation: The free base is treated with hydrochloric acid in methanol to form the hydrochloride salt .

Alternative Metal-Free Synthesis

To minimize metal contamination, β-ketonitriles can react with hydroxylamine hydrochloride in aqueous ethanol, directly forming the isoxazole ring. Subsequent steps for side-chain incorporation remain similar .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
CycloadditionCuI, DMF, 60°C, 12 h68
EtherificationK₂CO₃, DMF, 80°C, 6 h75
Salt FormationHCl (g), MeOH, 0°C, 2 h92

Spectroscopic Characterization

¹H NMR (400 MHz, D₂O):

  • δ 6.24 (s, 1H, H-4 isoxazole)

  • δ 4.12 (t, J = 6.0 Hz, 2H, OCH₂CH₂NH₂)

  • δ 3.58 (t, J = 6.0 Hz, 2H, OCH₂CH₂NH₂)

  • δ 2.72 (q, J = 7.6 Hz, 2H, CH₂CH₃)

  • δ 1.32 (t, J = 7.6 Hz, 3H, CH₂CH₃)

ESI-MS: m/z 169.1 [M+H]⁺ (free base), 206.1 [M+H]⁺ (hydrochloride) .

CompoundTargetIC₅₀/EC₅₀
Benzofuran-isoxazole hybridGlucosamine-6-phosphate synthase9.3 µM
5-(Hydroxymethyl)isoxazoleGABAₐ receptor0.8 µM

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